molecular formula C12H12 B165263 1,8-Dimethylnaphthalene CAS No. 569-41-5

1,8-Dimethylnaphthalene

Cat. No.: B165263
CAS No.: 569-41-5
M. Wt: 156.22 g/mol
InChI Key: XAABPYINPXYOLM-UHFFFAOYSA-N
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Description

1,8-Dimethylnaphthalene is an organic compound with the molecular formula C12H12. It is a derivative of naphthalene, where two methyl groups are attached to the 1 and 8 positions of the naphthalene ring. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

1,8-Dimethylnaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in the nitration process, such as nitric oxide synthase. The compound forms a charge-transfer complex with tetranitromethane, leading to the formation of this compound radical cation, nitrogen dioxide, and trinitromethanide ion . These interactions highlight the compound’s potential role in oxidative stress and related biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with nitric oxide synthase can lead to alterations in nitric oxide levels, impacting cell signaling and vascular functions. Additionally, its role in oxidative stress can affect gene expression related to antioxidant responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound’s photolysis in the presence of tetranitromethane results in the formation of reactive intermediates, which can interact with various cellular components. These interactions may lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound’s stability is influenced by factors such as temperature and light exposure. Over time, degradation products may form, which can have different biochemical activities compared to the parent compound. Long-term studies have shown that this compound can induce sustained oxidative stress, leading to chronic cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects through its interactions with cellular pathways. At high doses, it can induce toxic effects, including oxidative damage and disruption of metabolic processes. Threshold effects have been observed, where specific dosages lead to significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound undergoes enzymatic reactions, leading to the formation of metabolites that can be further processed by the body’s detoxification systems. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its metabolic flux and the levels of its metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can affect its bioavailability and the extent of its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound may localize to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can exert its biochemical activities. The localization of this compound can influence its interactions with cellular components and its overall function .

Preparation Methods

1,8-Dimethylnaphthalene can be synthesized through several methods. One common synthetic route involves the methylation of naphthalene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete methylation .

Industrial production of this compound often involves the isomerization of other dimethylnaphthalene isomers. This process is catalyzed by solid zeolitic isomerization catalysts in the liquid phase . The isomerization method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

1,8-Dimethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthalene dicarboxylic acids.

    Nitration: The nitration of this compound with nitronium tetrafluoroborate (NO2BF4) results in the formation of nitro derivatives.

    Photo-oxygenation: this compound can undergo photo-oxygenation to form 1,4-endoperoxides.

Common reagents used in these reactions include oxygen, nitronium tetrafluoroborate, and various dyes for photo-oxygenation. The major products formed from these reactions are naphthalene dicarboxylic acids, nitro derivatives, and endoperoxides.

Comparison with Similar Compounds

1,8-Dimethylnaphthalene can be compared with other dimethylnaphthalene isomers such as 1,2-dimethylnaphthalene, 1,4-dimethylnaphthalene, and 2,6-dimethylnaphthalene . While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and applications.

Similar Compounds

Properties

IUPAC Name

1,8-dimethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAABPYINPXYOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=CC2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060347
Record name 1,8-Dimethylnaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569-41-5
Record name 1,8-Dimethylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Dimethylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Dimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-dimethylnaphthalene
Source European Chemicals Agency (ECHA)
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Record name 1,8-DIMETHYLNAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,8-Dimethylnaphthalene?

A1: this compound has the molecular formula C12H12 and a molecular weight of 156.23 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:* NMR Spectroscopy: 1H NMR and 13C NMR can provide detailed information about the hydrogen and carbon environments within the molecule. []* Infrared Spectroscopy (IR): IR spectroscopy can identify functional groups and vibrational modes. []* Mass Spectrometry (MS): MS can determine the molecular weight and fragmentation pattern. []* UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about electronic transitions within the molecule. []

Q3: What are the implications of this compound's stability for its applications?

A3: Understanding the stability profile of this compound under various conditions (temperature, pH, solvents) is crucial for determining its suitability for specific applications. For example, its potential to undergo oxidation or nitration needs to be considered when using it as a starting material for synthesis or in applications involving oxidative or nitrating environments.

Q4: What factors influence the reactivity and selectivity of reactions involving this compound?

A6: Several factors can influence the reactivity and selectivity of reactions involving this compound:* Steric Hindrance: The two methyl groups at the 1 and 8 positions create significant steric hindrance, influencing the accessibility of reaction sites. [, , , ] * Electronic Effects: The methyl substituents also impact the electron density distribution within the naphthalene ring system, influencing electrophilic aromatic substitutions. []* Reaction Conditions: Factors like temperature, solvent, and catalyst can significantly alter reaction pathways and product distributions. [, , ]

Q5: How has computational chemistry been employed in understanding this compound?

A7: Computational chemistry methods have provided valuable insights into various aspects of this compound:* Molecular Modeling: Molecular mechanics (MM) and molecular dynamics (MD) simulations have been used to study the conformational properties and aggregation behavior of this compound derivatives. []* Electronic Structure Calculations: Methods like Huckel molecular orbital (HMO) and self-consistent field molecular orbital (SCF MO) calculations have been used to investigate the electronic structure of this compound and its derivatives, particularly radical cations. [, ]* Strain Energy Calculations: Computational methods have been used to quantify the strain energy associated with the steric interactions between the peri-methyl groups in this compound. [, ]

Q6: How do structural modifications of this compound affect its reactivity?

A8: Structural modifications significantly influence the reactivity of this compound. For example:* Introduction of Electron-Withdrawing Groups: Adding nitro groups increases the reactivity towards nucleophilic attack. [, ]* Variation in Alkyl Substituents: Changing the size or branching of the alkyl groups at the 1 and 8 positions affects the steric environment and influences reaction rates and selectivities. [, , ]* Bridging with Heteroatoms: Introducing sulfur or selenium atoms to bridge the peri positions alters the conformation and electronic properties, leading to different reactivity patterns. []

Q7: What is the environmental impact of this compound?

A9: While this compound itself has not been extensively studied for its environmental impact, its presence as a component of petroleum products raises concerns. It has been identified as an off-flavor compound in sea mustard, potentially originating from ship paint contamination. [] Further research is needed to assess its persistence, bioaccumulation potential, and effects on aquatic ecosystems.

Q8: How is this compound analyzed and quantified?

A10: Various analytical techniques are employed for the analysis and quantification of this compound: * Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is commonly used to separate and identify this compound in complex mixtures. [, ]* High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), can also be used for separation and quantification, especially for studying interactions with cyclodextrins. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify this compound in pure form or in relatively simple mixtures.

Q9: What are some valuable resources for researchers studying this compound?

A9: Chemical Databases: Databases like PubChem, ChemSpider, and Reaxys provide comprehensive information on chemical properties, spectra, and literature references.* Scientific Literature: Research articles published in journals like The Journal of Organic Chemistry, The Journal of Physical Chemistry, and Environmental Science & Technology offer valuable insights into the synthesis, properties, and applications of this compound.* Software Packages:* Computational chemistry software like Gaussian, Spartan, and AMBER enable researchers to perform molecular modeling, electronic structure calculations, and other simulations to study this compound and its derivatives.

Q10: What are some key historical milestones in the research of this compound?

A12:* Early Synthesis and Structural Elucidation: The synthesis and initial structural characterization of this compound marked the beginning of its investigation. [, ]* Studies on Steric Hindrance: Recognition of the significant steric strain caused by the peri-methyl groups in this compound led to numerous studies exploring its conformational properties and reactivity. [, , , ]* Exploration of Derivatives: The synthesis and study of various derivatives, including nitro compounds, metal complexes, and bridged systems, have broadened the understanding of its reactivity and potential applications. [, , ] * Environmental Significance: Identification of this compound in environmental samples, like contaminated sea mustard, has highlighted its potential role as an indicator of pollution and the need for further ecotoxicological studies. []

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